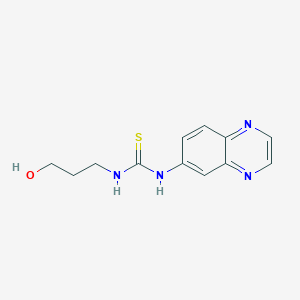
4-(2-nitro-9H-fluoren-9-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one
Vue d'ensemble
Description
4-(2-nitro-9H-fluoren-9-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic compound that has shown potential in scientific research applications. This molecule is also known as NFO or nitro-fluorenone oxazole. It is a highly fluorescent compound that has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of NFO involves the formation of a highly fluorescent adduct with ROS. This adduct is stable and can be detected using fluorescence microscopy or spectroscopy. NFO has been shown to be highly selective for ROS and does not react with other reactive species such as reactive nitrogen species (RNS).
Biochemical and Physiological Effects:
NFO has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of certain tumor cell lines. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NFO is its high selectivity for ROS. This makes it a valuable tool for studying oxidative stress in biological systems. However, one limitation of NFO is its relatively low quantum yield, which can make it difficult to detect in some applications.
Orientations Futures
There are several future directions for research involving NFO. One potential area of study is the development of new derivatives of NFO that have improved properties such as higher quantum yields or increased selectivity for specific ROS. Another potential area of study is the use of NFO in vivo to study oxidative stress in animal models. Finally, NFO could potentially be used as a diagnostic tool for the detection of ROS-related diseases such as cancer or neurodegenerative disorders.
Applications De Recherche Scientifique
NFO has been studied for its potential use in various scientific research applications. It has been shown to be a useful fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This makes it a valuable tool for studying oxidative stress in biological systems.
Propriétés
IUPAC Name |
(4Z)-4-(2-nitrofluoren-9-ylidene)-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O4/c25-22-20(23-21(28-22)13-6-2-1-3-7-13)19-17-9-5-4-8-15(17)16-11-10-14(24(26)27)12-18(16)19/h1-12H/b20-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQMWPOVLQEGQQ-VXPUYCOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3C4=CC=CC=C4C5=C3C=C(C=C5)[N+](=O)[O-])C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\3/C4=CC=CC=C4C5=C3C=C(C=C5)[N+](=O)[O-])/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-amino-3-[2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3896356.png)

![2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3896370.png)
![ethyl 4-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3896372.png)

![6-(4-butyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B3896379.png)
![3-{3-(4-chlorophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3896387.png)

![{[5-(4-hydroxybenzyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3896396.png)
![5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3896405.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-3-methylbenzamide](/img/structure/B3896417.png)
![N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B3896420.png)
